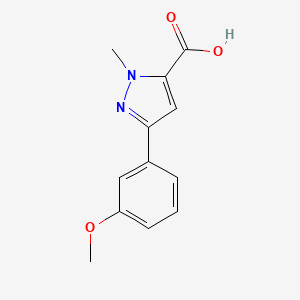

![molecular formula C16H16ClN5O B2644035 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 946273-12-7](/img/structure/B2644035.png)

4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” belongs to a class of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with bifunctional synthetic equivalents or the construction of a heterocyclic structure by the method of multicomponent reactions . For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its heterocyclic nature. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of azoloazine . Azoloazines are of great practical importance and are similar to the natural heterocycles purines and pyrimidines .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants. For example, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .科学的研究の応用

Antileishmanial and Antimalarial Activities

This compound has shown potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to “4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine”, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antitumor Activity

The compound has shown potential antitumor activity . However, the specific details of this application were not available in the search results.

Anti-angiogenic Studies

In a study, the compound was used in anti-angiogenic and DNA cleavage studies . The specific details of this application were not available in the search results.

Therapeutic Potential

The compound has shown therapeutic interest and has been considered for use as therapeutics . The review is organized into four sections, successively pyrido [2,3- d ]pyrimidines, pyrido [3,4- d ]pyrimidines, pyrido [4,3- d ]pyrimidines and pyrido [3,2- d ]pyrimidines .

Synthesis Protocols

The compound has been used in the development of synthetic protocols to prepare these pyridopyrimidine derivatives . The review presents the biological activity and the synthetic route reported .

将来の方向性

The future directions for this compound could involve further exploration of its biological activity and potential therapeutic applications. Nitrogenous heterocycles like this compound are currently of great practical importance due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .

特性

IUPAC Name |

4-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O/c1-11-8-12(17)2-3-14(11)22-16-13(9-20-22)15(18-10-19-16)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGWABDCJFAJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

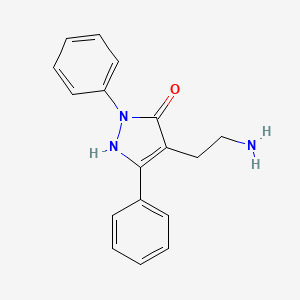

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)

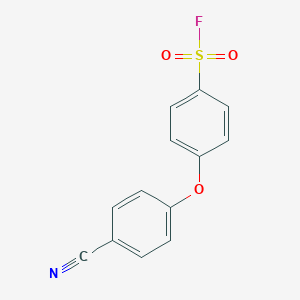

![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2643957.png)

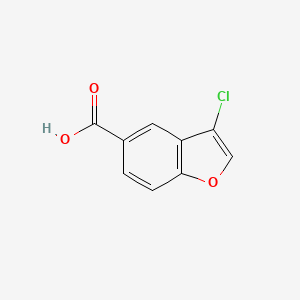

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2643958.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2643966.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2643968.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2643969.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)